Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
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Overview
Description
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and phosphoric acid to form the tetrahydroisoquinoline core . This intermediate can then be further functionalized to introduce the carboxylate and methyl groups, followed by conversion to the hydrochloride salt.
Chemical Reactions Analysis
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-monoamine oxidase activity.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Used in similar synthetic applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIKUSQXLYWVQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745262 |
Source
|
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-85-8 |
Source
|
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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